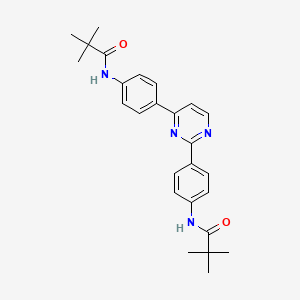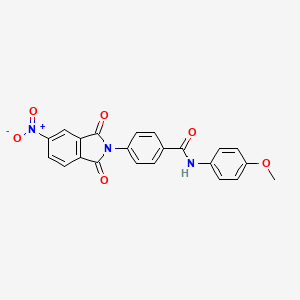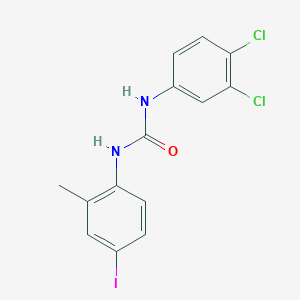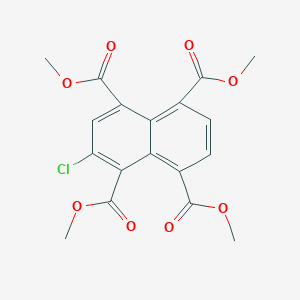![molecular formula C14H13BrN2O3S B3567267 N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567267.png)
N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide
説明
作用機序
BPA exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2, BPA reduces the production of prostaglandins, thereby reducing inflammation and pain. BPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
BPA has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BPA reduces the production of prostaglandins, which are involved in inflammation and pain. BPA also induces apoptosis in cancer cells by activating the caspase pathway. BPA reduces oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
実験室実験の利点と制限
BPA has several advantages for lab experiments, including its low toxicity and high solubility in water. BPA is also stable under various conditions, making it suitable for long-term storage. However, BPA has several limitations, including its low yield during synthesis and its limited availability in the market.
将来の方向性
BPA has several potential future directions in scientific research, including its use as a therapeutic agent in various diseases. BPA can be further studied for its anti-inflammatory and anti-cancer properties, and its potential use in the treatment of neurodegenerative disorders. BPA can also be modified to enhance its pharmacological properties, including its potency and selectivity.
Conclusion
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPA has been synthesized using various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. BPA exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. BPA has several advantages for lab experiments, including its low toxicity and high solubility in water. However, BPA has several limitations, including its low yield during synthesis and limited availability in the market. BPA has several potential future directions in scientific research, including its use as a therapeutic agent in various diseases and modification to enhance its pharmacological properties.
科学的研究の応用
BPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. BPA has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. BPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[4-[(2-bromophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKXBJRBWNNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3567189.png)
![2-{[3-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3567198.png)
![2-{[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B3567200.png)
![5,5'-oxybis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567206.png)


![N-(4-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3567231.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide](/img/structure/B3567235.png)
![6,7-dimethoxy-1-(3-nitrophenyl)-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran]](/img/structure/B3567238.png)
![2-hydrazino-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3567243.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3567247.png)

![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)

